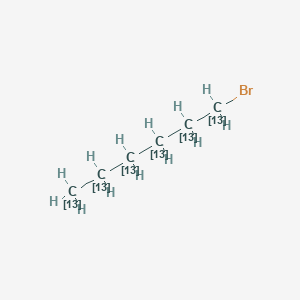
1-bromo(1,2,3,4,5,6-13C6)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo(1,2,3,4,5,6-13C6)hexane is an organobromine compound with the molecular formula C6H13Br. It is a colorless liquid that is primarily used in organic synthesis. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo(1,2,3,4,5,6-13C6)hexane is typically synthesized through the free-radical addition of hydrogen bromide to 1-hexene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . The reaction conditions usually involve the use of a radical initiator such as peroxides or ultraviolet light to generate the free radicals necessary for the addition reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of isotopically labeled starting materials is crucial for the production of the carbon-13 labeled compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo(1,2,3,4,5,6-13C6)hexane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide or sodium ethoxide.
Grignard Reactions: this compound can form Grignard reagents when reacted with magnesium in anhydrous ether.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in tert-butanol.
Grignard Formation: Magnesium turnings in anhydrous diethyl ether.
Major Products:
Substitution: Alcohols, nitriles, amines.
Elimination: Hexenes.
Grignard Reagents: Hexylmagnesium bromide.
Scientific Research Applications
1-Bromo(1,2,3,4,5,6-13C6)hexane is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics using NMR spectroscopy.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Isotope Tracing: The compound is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Pharmaceutical Research: It is used in the synthesis of isotopically labeled drugs for pharmacokinetic and metabolic studies.
Mechanism of Action
The mechanism of action of 1-bromo(1,2,3,4,5,6-13C6)hexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, resulting in the formation of a double bond.
Comparison with Similar Compounds
- 1-Bromobutane
- 1-Bromododecane
- 2-Bromobutane
- 2-Bromohexane
Comparison: 1-Bromo(1,2,3,4,5,6-13C6)hexane is unique due to its isotopic labeling with carbon-13, which is not present in the similar compounds listed above. This labeling provides distinct advantages in NMR spectroscopy and isotope tracing studies, making it a valuable tool in scientific research.
Properties
CAS No. |
286013-15-8 |
|---|---|
Molecular Formula |
C6H13Br |
Molecular Weight |
171.03 g/mol |
IUPAC Name |
1-bromo(1,2,3,4,5,6-13C6)hexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
MNDIARAMWBIKFW-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2]Br |
Canonical SMILES |
CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)


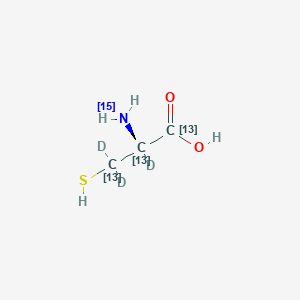
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
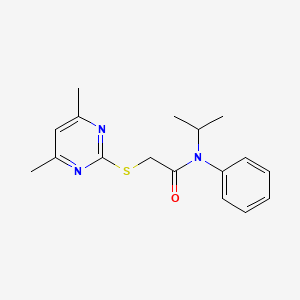


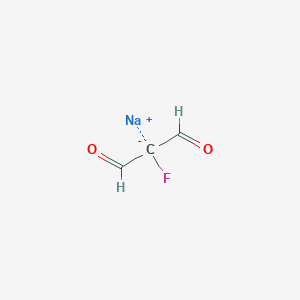
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
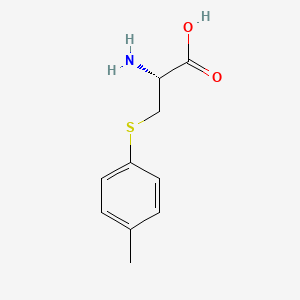
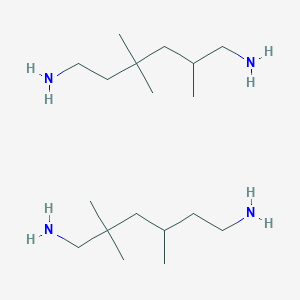
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
